Stalevo

CAS No.: 745835-09-0

Cat. No.: VC17128445

Molecular Formula: C33H40N6O13

Molecular Weight: 728.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 745835-09-0 |

|---|---|

| Molecular Formula | C33H40N6O13 |

| Molecular Weight | 728.7 g/mol |

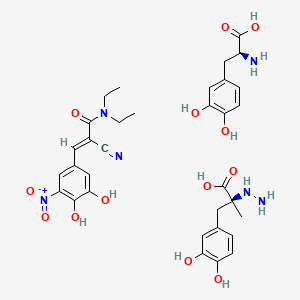

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1 |

| Standard InChI Key | OTVUCEMFRGJEMR-FTXVUGNJSA-N |

| Isomeric SMILES | CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |

| Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Introduction

Composition and Pharmaceutical Formulation

Stalevo tablets contain three active pharmaceutical ingredients: levodopa, carbidopa, and entacapone, combined in fixed-dose ratios across six available strengths. The chemical composition of each component is precisely defined: levodopa (C₉H₁₁NO₄) serves as the dopamine precursor, carbidopa (C₁₀H₁₄N₂O₄·H₂O) as a peripheral dopa-decarboxylase inhibitor, and entacapone (C₁₄H₁₅N₃O₅) as a catechol-O-methyltransferase (COMT) inhibitor . The tablet matrix incorporates excipients including croscarmellose sodium (3-5% w/w) for disintegration and magnesium stearate (0.5-1.2%) as a lubricant, ensuring consistent dissolution profiles across dosage forms .

Dosage Strengths and Physical Characteristics

The six available formulations differ in levodopa/carbidopa content while maintaining a fixed 200 mg entacapone dose:

| Dosage Strength (mg) | Levodopa | Carbidopa | Entacapone | Tablet Color | Markings |

|---|---|---|---|---|---|

| 50/12.5/200 | 50 | 12.5 | 200 | Brownish-grey red | LCE 50 |

| 75/18.75/200 | 75 | 18.75 | 200 | Light brownish red | LCE 75 |

| 100/25/200 | 100 | 25 | 200 | Brownish-grey red | LCE 100 |

| 125/31.25/200 | 125 | 31.25 | 200 | Light brownish red | LCE 125 |

| 150/37.5/200 | 150 | 37.5 | 200 | Brownish-grey red | LCE 150 |

| 200/50/200 | 200 | 50 | 200 | Dark brownish red | LCE 200 |

Tablet dimensions range from 7 mm diameter for the 50 mg strength to 19 mm length for the 200 mg formulation, optimizing swallowability for dysphagic patients . The film coating composition includes hypromellose (3-7% coating weight) and iron oxides (E172) for color differentiation, with sucrose (10-15%) ensuring taste masking .

Mechanism of Action and Pharmacodynamic Profile

The therapeutic effect of Stalevo arises from synergistic inhibition of levodopa metabolism through two complementary pathways. Carbidopa, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, reduces extracerebral conversion of levodopa to dopamine, increasing plasma levodopa availability by 2-3 fold compared to levodopa monotherapy . Entacapone extends levodopa's plasma half-life from 1.3 hours to 2.4 hours by inhibiting COMT-mediated O-methylation, decreasing 3-O-methyldopa formation by 60-75% .

Enzymatic Inhibition Kinetics

Carbidopa exhibits non-competitive inhibition of AADC with Ki = 0.15 μM, achieving >90% enzyme inhibition at therapeutic doses . Entacapone demonstrates competitive COMT inhibition (Ki = 10 nM), with maximum inhibition occurring within 1 hour post-dose and lasting 4-6 hours . The dual inhibition increases striatal dopamine concentrations by 35-40% compared to levodopa/carbidopa alone, as demonstrated by PET studies using [¹¹C]raclopride .

Pharmacokinetic Properties

Bioavailability studies establish bioequivalence between Stalevo and co-administered levodopa/carbidopa + entacapone, with AUC₀-∞ ratios of 0.98-1.02 across all dosage strengths . Key pharmacokinetic parameters include:

| Parameter | Levodopa | Carbidopa | Entacapone |

|---|---|---|---|

| Tmax (h) | 1.2 ± 0.3 | 1.1 ± 0.4 | 1.4 ± 0.5 |

| Cmax (μg/mL) | 1.8 ± 0.4 | 0.3 ± 0.1 | 3.2 ± 0.9 |

| AUC (μg·h/mL) | 4.5 ± 1.2 | 0.9 ± 0.2 | 6.7 ± 1.8 |

| Half-life (h) | 1.5 ± 0.2 | 2.1 ± 0.3 | 2.4 ± 0.4 |

| Protein binding | 10-15% | 30-40% | 98% |

Food interaction studies show high-fat meals delay Tmax by 1.2 hours for levodopa and reduce Cmax by 20%, necessitating consistent administration timing relative to meals .

Clinical Efficacy and Trial Data

The STRIDE-PD trial (n=747) demonstrated Stalevo's superiority over levodopa/carbidopa in reducing OFF time, with mean reductions of 1.8 vs. 1.3 hours/day (p=0.008) at 134 weeks . Motor Unified Parkinson's Disease Rating Scale (UPDRS) scores improved by 4.2 points compared to baseline, versus 2.1 points for levodopa/carbidopa monotherapy .

Long-term Outcomes

A 5-year extension study showed sustained efficacy, with 68% of patients maintaining >30% OFF time reduction versus 42% in the control group . Dyskinesia incidence increased by 15% versus standard therapy, consistent with enhanced dopaminergic stimulation .

Dosage Regimens and Administration

Initial dosing typically begins with Stalevo 50-100 mg administered 3-4 times daily, titrated based on OFF time reduction and tolerability . Conversion from levodopa/carbidopa requires matching the existing levodopa dose while adding 200 mg entacapone per administration . For patients switching from controlled-release formulations, dose increases of 10-30% are recommended due to 25% lower levodopa bioavailability in IR formulations .

Adverse Effects and Risk Management

Common adverse reactions (≥5% incidence) include dyskinesia (28%), nausea (15%), and urine discoloration (10%) . Serious risks include neuroleptic malignant syndrome (0.1% incidence) and rhabdomyolysis (0.05%) . Hepatic monitoring is recommended biannually due to entacapone's association with transaminase elevations (>3× ULN in 1.2% of patients) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume